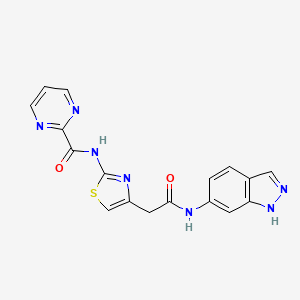
(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Research into quinazolinone derivatives, including those with urea functionalities, has shown that these compounds can be synthesized through various chemical reactions and have significant antimicrobial properties. For example, compounds synthesized from quinazolinone frameworks have been evaluated for their antimicrobial activities, demonstrating potential as antibacterial and antifungal agents. These studies often involve the synthesis of new chemical entities and their subsequent screening against various microbial strains to determine efficacy (Patel & Shaikh, 2011; Singh & Pandey, 2006).
Antitumor and Anti-inflammatory Properties
Novel urea derivatives, including those with dichlorophenyl groups, have shown promising antitumor activities. The synthesis of these compounds and their structural characterization pave the way for further biological evaluations. Similarly, quinazolinone derivatives have been explored for their anti-inflammatory and analgesic potential, highlighting the diverse therapeutic applications of these molecules (Ling et al., 2008; Farag et al., 2012).
Antioxidant and Anticholinesterase Activities
Research has also focused on the synthesis of coumarylthiazole derivatives containing urea/thiourea groups, demonstrating inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest potential applications in treating neurodegenerative diseases, such as Alzheimer's, due to their cholinesterase inhibitory and antioxidant properties (Kurt et al., 2015).
Environmentally Friendly Synthesis Methods
The development of solvent- and catalyst-free synthesis methods for dihydroquinazolines, utilizing microwave irradiation and urea as an ammonia source, represents an environmentally friendly approach to chemical synthesis. This method provides a simpler, cleaner, and more efficient route to obtaining quinazolinone derivatives, demonstrating the ongoing advancements in green chemistry (Sarma & Prajapati, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3,4-dichloroaniline with ethyl acetoacetate to form 3,4-dichloro-N-ethylquinazolin-2(1H)-one. This intermediate is then reacted with propylamine to form 3,4-dichloro-N-ethyl-N-propylquinazolin-2(1H)-one, which is subsequently treated with urea to yield the final product.", "Starting Materials": [ "3,4-dichloroaniline", "ethyl acetoacetate", "propylamine", "urea" ], "Reaction": [ "Step 1: Condensation of 3,4-dichloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3,4-dichloro-N-ethylquinazolin-2(1H)-one.", "Step 2: Reaction of 3,4-dichloro-N-ethylquinazolin-2(1H)-one with propylamine in the presence of a catalyst such as acetic acid to form 3,4-dichloro-N-ethyl-N-propylquinazolin-2(1H)-one.", "Step 3: Treatment of 3,4-dichloro-N-ethyl-N-propylquinazolin-2(1H)-one with urea in the presence of a base such as sodium hydroxide to yield (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
899972-80-6 |
Nom du produit |
(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C18H16Cl2N4O2 |
Poids moléculaire |
391.25 |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-2-9-24-16(12-5-3-4-6-15(12)22-18(24)26)23-17(25)21-11-7-8-13(19)14(20)10-11/h3-8,10H,2,9H2,1H3,(H2,21,23,25) |
Clé InChI |
NLIXBSINLUUBGG-XQNSMLJCSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)
![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2745204.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2745205.png)
![2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2745206.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2745208.png)

![5-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)nicotinamide](/img/structure/B2745211.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)
![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)
![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)